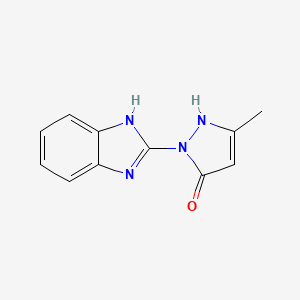

1-(1H-苯并咪唑-2-基)-3-甲基-1H-吡唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry. They contain a bicyclic structure composed of a benzene ring fused to an imidazole ring . These compounds are known for their wide range of biological activities .

Molecular Structure Analysis

Benzimidazole derivatives typically have a planar molecular structure, which allows them to mimic the properties of DNA bases . This property is often exploited in the design of new drugs .科学研究应用

Synthesis of Other Compounds

Benzimidazole derivatives are often used as intermediates in the synthesis of other complex compounds . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .

Antiviral Properties

Some benzimidazole derivatives have been shown to exhibit antiviral activities. They could potentially be used in the treatment of various viral diseases.

Anticancer Properties

Benzimidazole derivatives have also been studied for their anticancer properties. They could potentially be used in the development of new cancer treatments.

Antibacterial Properties

Benzimidazole derivatives have been shown to have antibacterial activities. This makes them potential candidates for the development of new antibiotics.

Treatment of Alzheimer’s Disease

X-Ray Crystal Structure Analysis

Benzimidazole derivatives are often used in X-ray crystal structure analysis . This helps in determining the relative atomic positions in a molecular structure .

作用机制

Target of Action

The primary target of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which is a benzimidazole derivative, is tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound inhibits the activity of tubulin proteins by binding to the colchicine-sensitive site of tubulin . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process, specifically the mitotic spindle assembly, chromosome segregation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .

Pharmacokinetics

It is known that benzimidazole derivatives, in general, have good absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. By disrupting microtubule dynamics and causing cell cycle arrest, the compound can inhibit the growth and proliferation of cells . This makes it a potential candidate for use as an anticancer agent .

Action Environment

The action, efficacy, and stability of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions . More research is needed to fully understand how environmental factors influence the action of this compound.

安全和危害

未来方向

The study of benzimidazole derivatives is a vibrant field in medicinal chemistry, with new compounds being synthesized and tested for various biological activities. Future research may focus on improving the potency and selectivity of these compounds, as well as minimizing their potential side effects .

属性

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNULSELUJDDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)